Fidaxomicin-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

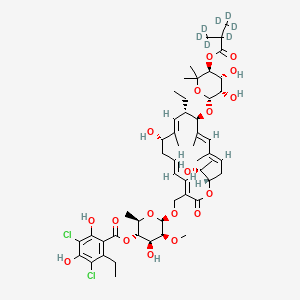

Structure

2D Structure

Properties

Molecular Formula |

C52H74Cl2O18 |

|---|---|

Molecular Weight |

1065.1 g/mol |

IUPAC Name |

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1/i3D3,4D3,24D |

InChI Key |

ZVGNESXIJDCBKN-JCFKPCOMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O[C@H]1[C@@H]([C@@H]([C@@H](OC1(C)C)O[C@@H]\2[C@H](/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C2\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C)CC)O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fidaxomicin-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Fidaxomicin-d7, a crucial stable isotope-labeled internal standard for the bioanalysis of the antibiotic Fidaxomicin. This document details the probable synthetic route, purification protocols, and analytical applications, supported by quantitative data and workflow visualizations.

Introduction to this compound

Fidaxomicin is a macrocyclic antibiotic used for the treatment of Clostridioides difficile infections. This compound is the deuterated analog of Fidaxomicin, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent drug but has a distinct molecular weight. Its primary application is in pharmacokinetic and bioequivalence studies where precise measurement of Fidaxomicin and its metabolites in biological matrices is required.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the production of the parent compound, Fidaxomicin, through fermentation, followed by a chemical modification to introduce the deuterium atoms.

Fermentation of Fidaxomicin

Fidaxomicin is produced by the fermentation of the bacterium Dactylosporangium aurantiacum subspecies hamdenesis. The fermentation process is a critical step that requires careful control of culture conditions to maximize the yield of the desired product.

Experimental Protocol: Fidaxomicin Fermentation

-

Inoculum Preparation: A pure culture of Dactylosporangium aurantiacum is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.

-

Production Fermentation: The production fermenter, containing a sterile nutrient-rich medium, is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the production of Fidaxomicin.

-

Harvesting: Upon completion of the fermentation, the broth containing the Fidaxomicin is harvested for downstream processing.

Chemical Synthesis: Deuteration

Based on the chemical name provided by commercial suppliers, the seven deuterium atoms in this compound are located on the isobutyryl ester group attached to the noviose sugar moiety. Specifically, it is a (methyl-d3)propanoyl-2,3,3,3-d4 group. This suggests a synthetic route involving the acylation of a hydrolyzed Fidaxomicin precursor with a deuterated isobutyric acid derivative.

Proposed Experimental Protocol: Synthesis of this compound

-

Hydrolysis of the Isobutyryl Ester: The native isobutyryl ester of Fidaxomicin is selectively hydrolyzed to yield the corresponding des-isobutyryl-Fidaxomicin (OP-1118), which is a known metabolite of Fidaxomicin. This can be achieved under mild basic or acidic conditions, or through enzymatic hydrolysis.

-

Synthesis of Deuterated Isobutyric Anhydride: Deuterated isobutyric acid (isobutyric acid-d7) is converted to its corresponding anhydride. This can be achieved by reacting isobutyric acid-d7 with a suitable activating agent such as dicyclohexylcarbodiimide (DCC) or by converting it to the acid chloride followed by reaction with a carboxylate salt.

-

Esterification: The des-isobutyryl-Fidaxomicin (OP-1118) is then esterified with the deuterated isobutyric anhydride in the presence of a suitable catalyst (e.g., 4-dimethylaminopyridine, DMAP) and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent. The reaction is monitored by a suitable analytical technique such as HPLC or TLC until completion.

-

Work-up and Crude Isolation: Upon completion of the reaction, the mixture is worked up by quenching the excess anhydride, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield crude this compound.

Figure 1: Proposed workflow for the synthesis of this compound.

Purification of this compound

The purification of this compound from the crude reaction mixture is a critical step to achieve the high purity required for its use as an internal standard (>99.5%). A multi-step purification strategy is typically employed, combining chromatographic techniques and crystallization.

Chromatographic Purification

Chromatography is the primary method for the purification of Fidaxomicin and its derivatives. Both normal-phase and reversed-phase chromatography can be utilized.

Experimental Protocol: Column Chromatography

-

Column Packing: A chromatography column is packed with a suitable stationary phase. For normal-phase chromatography, silica gel is commonly used. For reversed-phase chromatography, C8 or C18 bonded silica is a good choice.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

Elution: The column is eluted with a solvent system of increasing polarity (for normal-phase) or decreasing polarity (for reversed-phase). Fractions are collected and analyzed by HPLC or TLC.

-

Fraction Pooling: Fractions containing the pure this compound are pooled together and the solvent is removed under reduced pressure.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity, preparative HPLC is often the final chromatographic step.

-

Column and Mobile Phase Selection: A preparative scale reversed-phase column (e.g., C18) is used. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Injection and Elution: The partially purified this compound is dissolved in the mobile phase and injected onto the column. A gradient or isocratic elution is used to separate the desired product from impurities.

-

Fraction Collection: The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to yield the highly purified product.

Crystallization

Crystallization can be used as a final polishing step to remove any remaining amorphous impurities and to obtain a stable, crystalline form of this compound.

Experimental Protocol: Crystallization

-

Dissolution: The purified this compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.

-

Cooling and Precipitation: The solution is slowly cooled to induce crystallization. The rate of cooling can influence the crystal size and purity.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a cold solvent to remove any residual mother liquor, and then dried under vacuum to a constant weight.

Figure 2: General workflow for the purification of this compound.

Quantitative Data and Quality Control

The quality of this compound is paramount for its use as an internal standard. The following tables summarize key quantitative parameters for the purification and final product specifications.

Table 1: Purification Yields (Illustrative)

| Purification Step | Starting Material | Typical Yield (%) | Purity by HPLC (%) |

| Column Chromatography | Crude this compound | 60 - 80 | 85 - 95 |

| Preparative HPLC | Partially Purified this compound | 70 - 90 | > 99.5 |

| Crystallization | Highly Purified this compound | 85 - 95 | > 99.8 |

Table 2: Final Product Specifications for this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 99.5% | HPLC-UV |

| Isotopic Purity | ≥ 98% (d7) | Mass Spectrometry |

| Residual Solvents | As per ICH guidelines | Gas Chromatography (GC) |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Appearance | White to off-white solid | Visual Inspection |

Conclusion

The synthesis and purification of this compound is a challenging but essential process for the development and clinical evaluation of Fidaxomicin. The combination of fermentation to produce the parent molecule, followed by a targeted chemical deuteration and a rigorous multi-step purification process, allows for the production of a high-purity stable isotope-labeled internal standard. This technical guide provides a framework for understanding the key methodologies involved and serves as a valuable resource for researchers and professionals in the field of drug development and analysis.

Characterization of Fidaxomicin-d7 Isotopic Purity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the characterization of Fidaxomicin-d7 isotopic purity. This compound, the deuterated analog of the macrocyclic antibiotic Fidaxomicin, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, often serving as an internal standard for quantitative bioanalysis. Ensuring its isotopic purity is paramount for the accuracy and reliability of such studies.

Introduction to this compound and Isotopic Purity

Fidaxomicin is a narrow-spectrum antibiotic used for the treatment of Clostridioides difficile-associated diarrhea (CDAD).[1] Its deuterated form, this compound, is synthesized to incorporate seven deuterium atoms, enhancing its utility in mass spectrometry-based assays by providing a distinct mass shift from the unlabeled drug.

Isotopic purity is a critical quality attribute of any stable isotope-labeled compound. It refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. Impurities can include molecules with fewer or no deuterium atoms (e.g., d0 to d6) or molecules with isotopic enrichment at non-specified positions. Accurate determination of isotopic purity is essential to prevent cross-signal contribution and ensure the precision of quantitative analyses.

Quantitative Data Summary

The isotopic purity of this compound is typically determined by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key specifications and expected quantitative data for a representative batch of this compound.

Table 1: General Specifications for this compound

| Parameter | Specification |

| Chemical Formula | C₅₂H₆₇D₇Cl₂O₁₈ |

| Molecular Weight | 1065.08 g/mol [2] |

| CAS Number | 2143934-06-7[2] |

| Appearance | Off-white powder |

| Chemical Purity (HPLC) | > 99.5% |

| Isotopic Purity (HRMS) | > 99.8% |

Table 2: Representative Isotopic Distribution of this compound by HRMS

| Isotopologue | Relative Abundance (%) |

| d7 | > 99.8 |

| d6 | < 0.15 |

| d5 | < 0.05 |

| d4 | < 0.01 |

| d3 | < 0.01 |

| d2 | < 0.01 |

| d1 | < 0.01 |

| d0 (Unlabeled) | < 0.01 |

Note: The data in Table 2 is illustrative and may vary slightly between different synthesis batches. The primary goal is to demonstrate the overwhelming abundance of the d7 isotopologue.

Experimental Protocols

The following sections detail the methodologies for the two primary techniques used to assess the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the most common and powerful technique for determining isotopic purity due to its high sensitivity and mass accuracy, allowing for the clear separation of different isotopologues.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Mass Range: Set the mass range to scan from m/z 1000 to 1100 to encompass the protonated molecules of all potential isotopologues ([M+H]⁺).

-

Resolution: A mass resolution of at least 70,000 is recommended to resolve the isotopic peaks from potential interferences.

-

Injection Method: Direct infusion or Liquid Chromatography (LC) introduction can be used. LC-HRMS is preferred as it can separate chemical impurities prior to mass analysis.

-

-

Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum of the this compound sample.

-

Identify the peak corresponding to the [M+H]⁺ ion for each isotopologue (d0 to d7).

-

Integrate the peak area for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = (Area of d7 peak / Sum of areas of all isotopologue peaks) x 100

-

-

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR provides information about the location and extent of deuteration within the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a non-deuterated solvent (e.g., chloroform, acetone). Using a non-deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.[3]

-

-

Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe or a broadband probe that can be tuned to the deuterium frequency.

-

Acquisition: ²H NMR experiments are typically acquired unlocked.[3]

-

Referencing: The chemical shifts can be referenced to the natural abundance deuterium signal of the solvent.[3]

-

-

Data Acquisition and Analysis:

-

Acquire the ²H NMR spectrum.

-

The spectrum should show signals corresponding to the deuterium atoms at the labeled positions.

-

The absence of significant signals at other positions confirms the site-specificity of the deuteration.

-

Integration of the signals can provide a semi-quantitative measure of the isotopic enrichment at each labeled site.

-

Visualizations

The following diagrams illustrate the experimental workflow for isotopic purity characterization and the mechanism of action of Fidaxomicin.

Caption: Experimental workflow for this compound isotopic purity characterization.

Caption: Mechanism of action of Fidaxomicin in inhibiting bacterial transcription.

Conclusion

The characterization of this compound isotopic purity is a multi-faceted process that relies on the synergistic use of HRMS and ²H NMR. HRMS provides precise quantitative data on the distribution of isotopologues, while ²H NMR confirms the location of the deuterium labels. By following rigorous experimental protocols and data analysis procedures, researchers can ensure the quality and reliability of this compound, thereby upholding the integrity of subsequent research and development activities. This guide provides a foundational framework for these critical analytical procedures.

References

An In-depth Technical Guide to Fidaxomicin-d7: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidaxomicin is a first-in-class macrocyclic antibiotic with a narrow spectrum of activity, primarily targeting the pathogenic bacterium Clostridioides difficile. Its deuterated isotopologue, Fidaxomicin-d7, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound, with a comparative analysis against its non-deuterated counterpart, Fidaxomicin.

Chemical Structure and Deuterium Labeling

This compound is structurally identical to Fidaxomicin with the exception of seven hydrogen atoms being replaced by deuterium on the isobutyryl side chain. This specific labeling provides a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

The systematic IUPAC name for this compound is (2R,3S,4S,5S,6R)-6-(((3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-(((2R,3S,4R,5S)-3,4-Dihydroxy-6,6-dimethyl-5-((2-(methyl-d3)propanoyl-2,3,3,3-d4)oxy)tetrahydro-2H-pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-hydroxyethyl)-9,13,15-trimethyl-2-oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-yl)methoxy)-4-hydroxy-5-methoxy-2-methyltetrahydro-2H-pyran-3-yl-3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate.[1]

Physicochemical Properties

The key physicochemical properties of this compound and Fidaxomicin are summarized in the table below for direct comparison. The introduction of seven deuterium atoms results in a predictable increase in molecular weight.

| Property | This compound | Fidaxomicin | Reference(s) |

| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ | C₅₂H₇₄Cl₂O₁₈ | [1][2][3] |

| Molecular Weight | 1065.08 g/mol | 1058.04 g/mol | [1][2][4] |

| Appearance | Off-White Solid | White to off-white powder | [5][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | DMSO (≥ 33 mg/mL), Water (Insoluble) | [5][7] |

Biological Activity and Mechanism of Action

Fidaxomicin exerts its potent bactericidal activity by inhibiting the initiation of bacterial RNA synthesis.[5][8] It specifically targets the bacterial RNA polymerase (RNAP), a crucial enzyme for transcription. The mechanism does not involve the elongation phase of transcription but rather prevents the formation of the "open promoter complex," a critical step where the DNA strands separate to allow for RNA synthesis to begin.[8][9] This targeted action against a key bacterial process contributes to its efficacy against C. difficile. This compound, being a stable isotope-labeled analog, is expected to exhibit the same biological mechanism of action.

The following diagram illustrates the inhibitory action of Fidaxomicin on bacterial transcription initiation.

Experimental Protocols

Quantification of Fidaxomicin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a validated method for the determination of Fidaxomicin concentrations in human plasma, a critical component of pharmacokinetic studies.

1. Objective: To accurately quantify Fidaxomicin in human plasma samples.

2. Internal Standard: this compound is used as the internal standard to correct for matrix effects and variations in sample processing and instrument response.

3. Materials and Reagents:

- Human plasma (blank)

- Fidaxomicin reference standard

- This compound internal standard solution (e.g., 3.00 ng/mL)[10]

- Acetonitrile (ACN), HPLC grade

- Methanol, HPLC grade

- Water, HPLC grade

- Trifluoroacetic Acid (TFA)

- Solid-phase extraction (SPE) cartridges

4. Sample Preparation Workflow:

5. LC-MS/MS Conditions:

- LC Column: A C18 reversed-phase column (e.g., XSelect CSH C18) is typically used for separation.[10]

- Mobile Phase: A gradient elution using a two-component mobile phase system is employed.

- Mobile Phase A: 0.02% Trifluoroacetic Acid (TFA) in water[7]

- Mobile Phase B: 0.02% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)[7]

- Ionization: Electrospray ionization (ESI) in positive mode.

- Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fidaxomicin and this compound are monitored for quantification.

6. Data Analysis: The concentration of Fidaxomicin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared with known concentrations of Fidaxomicin.

Conclusion

This compound is an indispensable tool in the research and development of Fidaxomicin. Its well-defined chemical structure with stable isotope labeling allows for its use as a reliable internal standard in bioanalytical methods. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a better understanding of the pharmacokinetics and clinical efficacy of this important antibiotic.

References

- 1. clearsynth.com [clearsynth.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fidaxomicin is an inhibitor of the initiation of bacterial RNA synthesis. | Sigma-Aldrich [sigmaaldrich.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. jmpas.com [jmpas.com]

- 8. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]

The Core Mechanism of Fidaxomicin: A Technical Guide to its Action as an RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fidaxomicin, a narrow-spectrum macrocyclic antibiotic, represents a significant advancement in the treatment of Clostridioides difficile infections (CDI). Its clinical efficacy is rooted in a highly specific mechanism of action: the inhibition of bacterial RNA polymerase (RNAP), the central enzyme in gene transcription. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of fidaxomicin's engagement with its target. Through a synthesis of structural biology, biochemical assays, and genetic studies, we delineate the precise steps of the transcription cycle inhibited by fidaxomicin, the structural basis for its target specificity, and the mechanisms underlying the development of resistance. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking a detailed understanding of fidaxomicin's inhibitory action.

Introduction: Targeting the Engine of Bacterial Life

Bacterial RNA polymerase is a proven target for antibacterial therapy due to its essential role in bacterial viability and the structural differences between prokaryotic and eukaryotic RNAPs.[1] Fidaxomicin distinguishes itself from other RNAP inhibitors, such as the broad-spectrum rifamycins, by targeting a different site and a distinct step in the transcription process.[2][3] This unique mechanism contributes to its narrow spectrum of activity, primarily against Gram-positive bacteria, and its reduced propensity for cross-resistance with other antibiotic classes.[3][4]

The Molecular Target: Bacterial RNA Polymerase

Bacterial RNAP is a multi-subunit enzyme responsible for transcribing DNA into RNA. The core enzyme consists of five subunits (α₂, β, β', and ω), which associate with a sigma (σ) factor to form the holoenzyme. The σ factor is crucial for promoter recognition and initiation of transcription. A key structural feature of RNAP is the "clamp," a mobile element that must close over the DNA template to ensure processive transcription.

Mechanism of Action: A "Doorstop" in the Transcription Machinery

Fidaxomicin's inhibitory action is centered on the initial stages of transcription.[2][5] It binds to the "switch region" located at the base of the RNAP clamp.[1][4] This binding site is allosteric, meaning it is distinct from the active site of the enzyme.

The binding of fidaxomicin has a profound conformational effect on the RNAP holoenzyme. Cryo-electron microscopy (cryo-EM) studies have revealed that fidaxomicin traps the RNAP clamp in an open conformation.[4][6][7] This "jamming" action prevents the clamp from closing around the promoter DNA, a critical step for the transition from the closed promoter complex (RPc) to the open promoter complex (RPo), where the DNA strands are separated to form the transcription bubble.[2][4][8] By acting as a "doorstop," fidaxomicin effectively prevents the necessary conformational changes required for transcription initiation.[4][6]

This mechanism is distinct from that of rifamycins, which bind to a different site on the β subunit and block the elongation of the nascent RNA chain. The non-overlapping binding sites and mechanisms of action of fidaxomicin and rifamycins explain their lack of cross-resistance and potential for synergistic activity.[3]

Signaling Pathway of Transcription Initiation and Fidaxomicin Inhibition

Caption: Mechanism of fidaxomicin inhibition of bacterial transcription initiation.

Quantitative Analysis of Fidaxomicin's Inhibitory Activity

The potency of fidaxomicin against RNAP from various bacterial species has been quantified using in vitro transcription assays to determine the half-maximal inhibitory concentration (IC50). These values highlight the differential susceptibility of RNAP from different bacteria to fidaxomicin.

| Bacterial Species | RNA Polymerase Complex | IC50 (µM) | Reference |

| Mycobacterium tuberculosis | RNAP with full-length RbpA | 0.2 | [9][10] |

| Mycobacterium tuberculosis | RNAP lacking RbpA-Fdx contacts | 7 | [9][10] |

| Escherichia coli | Eσ⁷⁰ | 53 | [9][10] |

| Clostridioides difficile | Eσᴬ | ~0.5 | [9] |

Note: The presence of the transcription factor RbpA in M. tuberculosis significantly sensitizes its RNAP to fidaxomicin.[9][10]

Experimental Protocols for Elucidating the Mechanism of Action

The mechanism of fidaxomicin has been elucidated through a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

In Vitro Transcription Assays (Order-of-Addition Experiment)

This assay is crucial for determining the specific stage of transcription initiation that is inhibited by fidaxomicin.

Objective: To identify the step in the transcription initiation pathway that is sensitive to fidaxomicin.

Methodology:

-

Preparation of Components:

-

Purified bacterial RNAP holoenzyme.

-

A linear DNA template containing a strong promoter (e.g., λPR).

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP) for transcript detection.

-

Fidaxomicin solution at a known concentration.

-

Transcription buffer.

-

-

Experimental Setup:

-

A series of transcription reactions are set up.

-

Fidaxomicin is added at different time points, corresponding to distinct stages of transcription initiation:

-

Timepoint 1: Fidaxomicin is added to the RNAP holoenzyme before the addition of the DNA template.

-

Timepoint 2: Fidaxomicin is added after the RNAP and DNA have been incubated together to form the closed promoter complex (RPc).

-

Timepoint 3: Fidaxomicin is added after the formation of the open promoter complex (RPo), which can be stabilized by the addition of a dinucleotide primer.[2][11]

-

Timepoint 4: Fidaxomicin is added after the initiation of RNA synthesis.

-

-

-

Transcription Reaction and Analysis:

-

The transcription reactions are initiated by the addition of rNTPs.

-

The reactions are allowed to proceed for a defined period and then stopped.

-

The RNA products are separated by denaturing polyacrylamide gel electrophoresis.

-

The radiolabeled transcripts are visualized by autoradiography and quantified.

-

-

Interpretation of Results:

Experimental Workflow: Order-of-Addition Assay

Caption: Workflow for the order-of-addition in vitro transcription assay.

DNA Footprinting Assays

DNA footprinting techniques are used to identify the specific DNA sequences that are protected by a bound protein, in this case, RNAP, from cleavage by a DNA-cleaving agent.

Objective: To map the region of DNA protected by RNAP in the presence and absence of fidaxomicin.

Methodology:

-

Probe Preparation:

-

Binding Reaction:

-

DNase I Digestion:

-

Analysis:

-

The DNA fragments are purified and separated by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder of the same DNA fragment.

-

The gel is dried and exposed to X-ray film for autoradiography.

-

-

Interpretation:

Objective: To specifically probe for DNA melting (strand separation) within the promoter region.

Methodology:

-

Complex Formation:

-

RNAP holoenzyme is incubated with the promoter-containing DNA fragment in the presence and absence of fidaxomicin.

-

-

KMnO₄ Treatment:

-

Piperidine Cleavage:

-

Analysis:

-

The resulting DNA fragments are analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography.

-

-

Interpretation:

Experimental Workflow: DNA Footprinting

References

- 1. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. STRUCTURAL BASIS OF TRANSCRIPTION INHIBITION BY FIDAXOMICIN (LIPIARMYCIN A3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fidaxomicin is an inhibitor of the initiation of bacterial RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. DNase I footprinting [gene.mie-u.ac.jp]

- 13. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 14. med.upenn.edu [med.upenn.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Potassium permanganate as a probe to map DNA-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Real-time footprinting of DNA in the first kinetically significant intermediate in open complex formation by Escherichia coli RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Fidaxomicin

Disclaimer: This technical guide provides an in-depth overview of the stability and storage conditions for Fidaxomicin. The information presented herein is based on publicly available data for the non-deuterated compound. At the time of publication, specific stability data for Fidaxomicin-d7 was not available. It is generally assumed that the stability profile of a deuterated analogue is comparable to its non-deuterated counterpart; however, empirical validation is recommended for critical applications.

This guide is intended for an audience of researchers, scientists, and drug development professionals. It summarizes key stability data, details relevant experimental protocols, and provides visual workflows to aid in the understanding of stability testing processes.

Overview of Fidaxomicin Stability

Fidaxomicin is a macrocyclic antibacterial drug used for the treatment of Clostridioides difficile infections (CDI)[1][2][3][4][5]. As a Biopharmaceutics Classification System (BCS) Class IV compound, it exhibits both low solubility and low permeability[6][7]. The stability of the drug substance and its formulations is a critical quality attribute.

Fidaxomicin is known to be sensitive to acidic conditions, which can lead to the hydrolysis of its O-glycosidic bond[8][9]. It is also susceptible to degradation under alkaline, oxidative, and thermal stress[8][10][11][12]. One of the most significant degradation impurities, sensitive to humidity and heat, is designated as impurity F[7].

Storage Conditions and Shelf-Life

The recommended storage conditions and shelf-life for commercially available Fidaxomicin formulations are summarized below. These are based on regulatory approvals and manufacturer's data.

| Formulation | Storage Temperature | Shelf-Life | Additional Recommendations |

| DIFICID®/Dificlir® 200 mg Tablets | 20°C - 25°C (68°F - 77°F) | 24 Months | Excursions permitted to 15-30°C[6]. Store in properly labeled containers[13][14][15]. |

| DIFICID® Granules for Oral Suspension | Not specified (assumed room temp.) | 9 Months | Granted after review of stability data[16]. |

| Crushed Tablets in Delivery Vehicles | Room Temperature | Up to 2 hours in water; Up to 24 hours in applesauce or Ensure® | This data supports administration through nasogastric tubes[17][18][19]. |

| Fidaxomicin Solid Formulation (General) | Normal Conditions | Stable under normal conditions | Keep away from strong oxidizing agents, heat, flames, and sparks[13][14][15]. |

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[8][12]. Fidaxomicin has been subjected to various stress conditions as summarized in the table below.

| Stress Condition | Reagents and Conditions | Observed Degradation | Key Findings |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Significant degradation | One major degradation product (Impurity 5) is acid stress-dependent[8][10][11]. Fidaxomicin shows full degradation under simulated stomach acidic conditions within 2 hours[9]. |

| Alkali Hydrolysis | 0.1 M NaOH at 80°C for 24h | Significant degradation | Three degradation products (Impurities 2, 3, and 6) are alkali stress-dependent[8][10][11]. |

| Oxidative Degradation | 3% H₂O₂ at room temp. for 24h | Moderate degradation | Degradation products are formed, but are well-separated from the parent drug in HPLC analysis[8][10][11]. |

| Thermal Degradation | 80°C for 48h | Minor degradation | Fidaxomicin is relatively stable to dry heat compared to hydrolytic and oxidative stress[10][11]. |

| Photolytic Degradation | UV light (254 nm) for 48h | Minor degradation | Shows relative stability under photolytic stress conditions. |

Experimental Protocols

A robust stability-indicating method is crucial for accurately quantifying Fidaxomicin and its degradation products. The following protocol is a representative example from published literature[8][10][11][12][20].

-

Chromatographic System: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.1% orthophosphoric acid in water, acetonitrile, and methanol in a ratio of 20:36.5:43.5 (v/v/v)[8][10][11][12].

-

Method Validation: The method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines. The specificity is confirmed by the separation of the main peak from degradation products in forced degradation samples[8][10][11][12].

The following outlines a typical experimental setup for forced degradation studies of Fidaxomicin[8][10][11][12].

-

Preparation of Stock Solution: Prepare a stock solution of Fidaxomicin in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Acid Degradation: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH.

-

Alkali Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to a temperature of 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 48 hours. Dissolve a known amount in the mobile phase for analysis.

-

Analysis: Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze using the validated stability-indicating HPLC method.

Visualized Workflows

The following diagrams illustrate the logical flow of a forced degradation study and the subsequent analysis.

Caption: Workflow for a forced degradation study of Fidaxomicin.

Caption: Key parameters for validating a stability-indicating analytical method.

References

- 1. drugs.com [drugs.com]

- 2. merck.com [merck.com]

- 3. storage.mtender.gov.md [storage.mtender.gov.md]

- 4. Dificlir | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. CN110037992B - Stable fidaxomicin composition - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Formal Single Atom Editing of the Glycosylated Natural Product Fidaxomicin Improves Acid Stability and Retains Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]

- 11. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]

- 12. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]

- 13. merck.com [merck.com]

- 14. msd.com [msd.com]

- 15. msd.com [msd.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Stability and Recovery of DIFICID® (Fidaxomicin) 200-mg Crushed Tablet Preparations from Three Delivery Vehicles, and Administration of an Aqueous Dispersion via Nasogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Stability and recovery of DIFICID(®) (Fidaxomicin) 200-mg crushed tablet preparations from three delivery vehicles, and administration of an aqueous dispersion via nasogastric tube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Fidaxomicin-d7 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fidaxomicin-d7, a deuterated analog of the macrocyclic antibiotic Fidaxomicin. Understanding the solubility of this compound in various organic solvents is critical for a range of research and development activities, including formulation, in vitro assay development, and pharmacokinetic studies. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and visualizes key experimental and mechanistic pathways.

Introduction to this compound

Fidaxomicin is a narrow-spectrum antibiotic that functions as an inhibitor of bacterial RNA polymerase.[1] It is particularly effective against Clostridium difficile. This compound is a stable isotope-labeled version of Fidaxomicin, where seven hydrogen atoms have been replaced with deuterium.[2][3] This labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[2] While deuteration can sometimes affect a drug's pharmacokinetic properties, the fundamental physicochemical characteristics, such as solubility in organic solvents, are generally expected to be similar to the parent compound.[4]

Solubility Data

Precise quantitative solubility data for this compound is not widely published. However, qualitative data is available, and the well-documented solubility of the parent compound, Fidaxomicin, provides a strong reference point for researchers. The following table summarizes the available information.

| Compound | Solvent | Solubility | Concentration | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][5] | - | Qualitative assessment. |

| Methanol | Slightly Soluble[2][5] | - | Qualitative assessment. | |

| Methanol | Soluble[6] | - | Contradictory qualitative data exists. | |

| Isopropanol | Soluble[6] | - | Qualitative assessment. | |

| Dichloromethane (DCM) | Soluble[6] | - | Qualitative assessment. | |

| Fidaxomicin | Dimethyl Sulfoxide (DMSO) | Soluble[7] | ≥ 33 mg/mL (31.19 mM)[8] | A high solubility is reported. |

| Soluble | 100 mg/mL (94.51 mM)[1] | |||

| Ethanol | Soluble[7] | - | Insoluble according to another source.[1] | |

| Methanol | Soluble[7] | - | ||

| Dimethylformamide (DMF) | Soluble[7] | - | ||

| Water | Insoluble[1] | - | Limited water solubility.[7] |

Note: Researchers should consider that solubility can be affected by factors such as temperature, purity of the compound, and the specific batch.[1] It is recommended to experimentally determine solubility for the specific conditions of any new study.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of this compound in an organic solvent. This method aims to establish the equilibrium between the dissolved and undissolved compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid form)

-

Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Calibrated analytical balance

-

Micropipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow them to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the supernatant from the equilibrated samples as necessary to fall within the range of the calibration curve.

-

Analyze the diluted supernatant samples by HPLC to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Use the calibration curve to calculate the concentration of this compound in the supernatant.

-

The resulting concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of Fidaxomicin.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Fidaxomicin D7 | 2143934-06-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Apoptosis | 2143934-06-7 | Invivochem [invivochem.com]

- 5. Fidaxomicin D7 CAS#: 2143934-06-7 [m.chemicalbook.com]

- 6. Fidaxomicin stable isotope labelled | SiChem GmbH [shop.sichem.de]

- 7. bioaustralis.com [bioaustralis.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Fidaxomicin-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fidaxomicin-d7, a deuterated analog of the macrocyclic antibiotic Fidaxomicin. This document furnishes its core physicochemical properties, detailed experimental protocols for its use as an internal standard in quantitative analysis, and a summary of the mechanism of action of its parent compound, Fidaxomicin.

Core Properties of this compound

This compound serves as a crucial internal standard for the accurate quantification of Fidaxomicin in biological matrices, owing to its near-identical chemical and physical properties to the parent drug, with the key difference being its higher molecular weight due to deuterium labeling.

| Property | Value |

| CAS Number | 2143934-06-7 |

| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ |

| Molecular Weight | 1065.08 g/mol |

Quantitative Analysis of Fidaxomicin using this compound

This compound is the preferred internal standard for bioanalytical methods developed to support clinical research of Fidaxomicin. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification in Human Plasma

This protocol outlines a validated LC-MS/MS method for the quantification of Fidaxomicin and its primary active metabolite, OP-1118, in human plasma.

1. Sample Preparation:

-

To 50.0 µL of a human plasma sample, add 50.0 µL of an internal standard solution containing 3.00 ng/mL of this compound.[1]

-

Add 200 µL of aqueous solution to the sample.[1]

-

Perform a liquid-liquid extraction by adding 800 µL of ethyl acetate.[1]

-

Vortex the mixture for 5 minutes and allow it to stand for 5 minutes to ensure phase separation.[1]

-

Transfer 700 µL of the supernatant (organic layer) to a clean tube and evaporate to dryness.[1]

-

Reconstitute the dried residue with 300 µL of a methanol-water (1:1, v/v) solution.[1]

2. Chromatographic Conditions:

-

LC System: A suitable HPLC system capable of gradient elution.

-

Column: XSelect CSH C18 column.[1]

-

Mobile Phase: A gradient elution using a suitable mobile phase composition, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Injection Volume: 10.0 µL.[1]

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection: Monitor the specific precursor-to-product ion transitions for Fidaxomicin, OP-1118, and this compound.

4. Quantification:

-

The concentration of Fidaxomicin and OP-1118 in the plasma samples is determined by comparing the peak area ratios of the analytes to the internal standard (this compound) against a calibration curve.

-

The lower limit of quantification for Fidaxomicin and OP-1118 can reach 0.100 ng/mL and 0.200 ng/mL, respectively.[1]

Experimental Protocol: Quantification in Feces

A validated LC-MS/MS method is also used for the quantification of Fidaxomicin and OP-1118 in fecal samples.

1. Sample Preparation:

-

Homogenize the entire fecal sample with an acetonitrile/acetic acid solution.

-

Dilute an aliquot of the homogenate with a water/acetonitrile (90:10, v/v) solution.

-

Further sample clean-up may involve solid-phase extraction (SPE).

Pharmacokinetic Data

Clinical studies have demonstrated that orally administered Fidaxomicin results in high fecal concentrations and minimal systemic absorption. The following tables summarize key pharmacokinetic parameters of Fidaxomicin and its active metabolite, OP-1118.

Table 1: Plasma Pharmacokinetic Parameters of Fidaxomicin and OP-1118 in Patients with Clostridium difficile Infection

| Analyte | Time Point | Mean Concentration (± SD) (ng/mL) |

| Fidaxomicin | Day 1 of therapy | 22.8 ± 26.7 |

| Last day of therapy | 28.5 ± 33.4 | |

| OP-1118 | Day 1 of therapy | 44.5 ± 50.4 |

| Last day of therapy | 85.6 ± 131 |

Data from phase III clinical trials.[2]

Table 2: Fecal Concentrations of Fidaxomicin and OP-1118

| Analyte | Concentration Range (µg/g) |

| Fidaxomicin | >1000 |

| OP-1118 | >800 |

Data from phase III clinical trials.[2]

Mechanism of Action of Fidaxomicin

Fidaxomicin exhibits its bactericidal effect by inhibiting bacterial RNA polymerase (RNAP). Its mechanism is distinct from other RNAP inhibitors like rifamycins.

Fidaxomicin binds to the DNA template-RNAP complex and prevents the initial separation of the DNA strands. This action inhibits the formation of the open promoter complex, which is a prerequisite for the initiation of transcription. By blocking this early step, Fidaxomicin effectively halts messenger RNA synthesis, leading to bacterial cell death. This targeted mechanism contributes to its narrow spectrum of activity, primarily against Clostridium difficile, while having minimal impact on the normal gut microbiota.

Visualizations

The following diagrams illustrate the analytical workflow for plasma sample analysis and the mechanism of action of Fidaxomicin.

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

Caption: Fidaxomicin inhibits bacterial transcription by preventing DNA strand separation.

References

- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]

- 2. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Fidaxomicin-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of fidaxomicin and its deuterated internal standard, fidaxomicin-d7, in human plasma. The described method is crucial for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. This method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation.

Introduction

Fidaxomicin is a narrow-spectrum macrolide antibiotic primarily used for the treatment of Clostridium difficile associated diarrhea (CDAD).[1][2] Its mechanism of action involves the inhibition of bacterial RNA polymerase.[1] Due to its minimal systemic absorption, fidaxomicin concentrations in plasma are typically low, necessitating a highly sensitive analytical method for accurate quantification in pharmacokinetic studies.[3][4][5] This LC-MS/MS method provides the requisite sensitivity and selectivity for the determination of fidaxomicin in human plasma, utilizing this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision.[2]

Experimental Protocols

Materials and Reagents

-

Fidaxomicin reference standard (purity ≥98%)

-

This compound internal standard (purity ≥95%)[2]

-

Methanol (HPLC grade)[2]

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)[2]

-

Ammonium formate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: XSelect CSH C18 column (or equivalent).[2]

Preparation of Solutions

-

Stock Solutions (1.00 mg/mL): Prepare individual stock solutions of fidaxomicin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the fidaxomicin stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards.

-

Internal Standard Working Solution (3.00 ng/mL): Dilute the this compound stock solution with methanol/water (1:1, v/v).[2]

Sample Preparation

-

Pipette 50.0 µL of plasma sample into a microcentrifuge tube.

-

Add 50.0 µL of the internal standard working solution (3.00 ng/mL this compound).[2]

-

Add 200 µL of deionized water.

-

Add 800 µL of ethyl acetate.[2]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer 700 µL of the supernatant (organic layer) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 300 µL of methanol/water (1:1, v/v).[2]

-

Inject 10.0 µL of the reconstituted sample into the LC-MS/MS system.[2]

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | XSelect CSH C18, 2.1 x 100 mm, 2.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 7.0 | |

| 7.1 | |

| 9.0 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | Analyte |

| Fidaxomicin | |

| This compound | |

| Collision Gas | Argon |

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

| Parameter | Result |

| Linearity Range | 0.100 - 20.0 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Accuracy (%Bias) | Within ±15% |

| Extraction Recovery | Fidaxomicin: 66.9% - 73.0%[2] |

| This compound: ~77.8%[2] | |

| Matrix Effect | Normalized matrix factor within acceptable limits |

Data Presentation

Table 1: Calibration Curve and Quality Control Sample Results

| Sample Type | Nominal Concentration (ng/mL) | Calculated Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |

| Calibration Standard 1 | 0.100 | 0.102 ± 0.009 | 102.0 | 8.8 |

| Calibration Standard 2 | 0.250 | 0.245 ± 0.021 | 98.0 | 8.6 |

| Calibration Standard 3 | 0.500 | 0.515 ± 0.039 | 103.0 | 7.6 |

| Calibration Standard 4 | 1.00 | 1.04 ± 0.07 | 104.0 | 6.7 |

| Calibration Standard 5 | 5.00 | 4.89 ± 0.31 | 97.8 | 6.3 |

| Calibration Standard 6 | 10.0 | 10.2 ± 0.5 | 102.0 | 4.9 |

| Calibration Standard 7 | 15.0 | 14.7 ± 0.8 | 98.0 | 5.4 |

| Calibration Standard 8 | 20.0 | 20.4 ± 1.1 | 102.0 | 5.4 |

| LLOQ QC | 0.100 | 0.105 ± 0.012 | 105.0 | 11.4 |

| Low QC | 0.300 | 0.291 ± 0.025 | 97.0 | 8.6 |

| Mid QC | 2.50 | 2.60 ± 0.18 | 104.0 | 6.9 |

| High QC | 15.0 | 14.5 ± 0.9 | 96.7 | 6.2 |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationship of bioanalytical method validation parameters.

Conclusion

The LC-MS/MS method described provides a reliable and robust tool for the quantitative analysis of fidaxomicin in human plasma. The use of a deuterated internal standard, coupled with a simple and effective sample preparation technique, ensures high accuracy and precision. This method is well-suited for supporting clinical and preclinical studies involving fidaxomicin, enabling a thorough understanding of its pharmacokinetic profile.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]

- 3. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the Safety, Tolerability, and Pharmacokinetics of Fidaxomicin in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Fidaxomicin-d7 in Fecal Matter using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridioides difficile infection (CDI). It exhibits minimal systemic absorption, leading to high concentrations in the gastrointestinal tract, the site of infection.[1][2][3] Monitoring fecal concentrations of fidaxomicin is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure therapeutic efficacy.[4] This application note provides a detailed protocol for the extraction and quantification of fidaxomicin and its deuterated internal standard, Fidaxomicin-d7, in human fecal matter using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Fidaxomicin's mechanism of action involves the inhibition of bacterial RNA polymerase at an early step in the transcription initiation pathway.[5] It binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands required for messenger RNA synthesis.[5]

Experimental Protocols

Materials and Reagents

-

Fidaxomicin analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Blank human fecal matter

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fidaxomicin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the fidaxomicin primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.

-

Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the fidaxomicin working standard solutions and a fixed amount of the internal standard working solution into blank fecal homogenate to prepare calibration standards and QC samples at low, medium, and high concentrations.

Fecal Sample Preparation and Extraction

-

Homogenization: Weigh approximately 0.1 g of fecal sample into a 2 mL polypropylene tube. Add 1 mL of acetonitrile/acetic acid solution (99:1, v/v).

-

Extraction: Vortex the mixture for 10 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Dilution: Transfer 100 µL of the supernatant to a clean tube and dilute with 900 µL of 90:10 (v/v) water/acetonitrile.[4]

-

Internal Standard Spiking: Add a consistent volume of the 100 ng/mL this compound internal standard working solution to all samples, calibration standards, and QC samples.

-

Final Preparation: Vortex the samples and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions

| Parameter | Value |

| HPLC System | Waters Acquity UPLC or equivalent |

| Column | Discovery HS PEG (5 µm, 150 × 2.1 mm) or equivalent |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |

| Gradient | Isocratic |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Waters Quattro Ultima or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Spray Voltage | -4500 V |

| Ion Source Temperature | 500 °C |

| Curtain Gas | 35 psi |

| Gas 1 (Nebulizer) | 65 psi |

| Gas 2 (Turbo) | 65 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Fidaxomicin | 1057.4 | 173.1 | 200 |

| This compound | 1064.4 | 173.1 | 200 |

Data Presentation

Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Matrix Effect | Within acceptable limits |

| Extraction Recovery | Consistent, precise, and reproducible |

Quantitative Data Summary

| Analyte | LLOQ (µg/g) | Linearity Range (µg/g) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| Fidaxomicin | 2.0 | 2.0 - 400 | < 8.9% | -10.1% to 4.9% |

Note: The quantitative data presented is based on published literature and may vary depending on the specific instrumentation and laboratory conditions.[6]

Visualizations

Caption: Experimental workflow for the analysis of this compound in fecal matter.

Caption: Mechanism of action of Fidaxomicin.

References

- 1. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic Signatures of Clostridium difficile Stressed with Metronidazole, Vancomycin, or Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]

- 6. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fidaxomicin-d7 Bioanalysis Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of fidaxomicin and its deuterated internal standard, fidaxomicin-d7, in biological matrices for bioanalysis. The following sections offer a comprehensive guide to various extraction techniques, enabling reproducible and accurate quantification of fidaxomicin, a narrow-spectrum macrocyclic antibiotic, in a research and clinical setting.

Introduction

Fidaxomicin is a primary treatment for Clostridioides difficile infection (CDI). Accurate measurement of its concentration in biological fluids, such as plasma, is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Due to its low systemic absorption, sensitive analytical methods are required. This compound is a stable isotope-labeled internal standard used to ensure accuracy and precision in quantitative bioanalysis by correcting for variability during sample preparation and analysis. This document outlines validated sample preparation techniques for the extraction of fidaxomicin and this compound from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Section 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and widely used technique for the separation of analytes from complex biological matrices based on their differential solubility in immiscible liquid phases.

Application Note

This LLE protocol is designed for the efficient extraction of fidaxomicin and its metabolite, OP-1118, from human plasma. The method demonstrates good recovery and minimizes matrix effects, making it suitable for clinical research samples.[1] this compound is utilized as the internal standard to compensate for any variability during the extraction process.

Experimental Protocol

Materials:

-

Human plasma sample

-

This compound internal standard solution (3.00 ng/mL)

-

Ultrapure water

-

Ethyl acetate

-

Methanol-water (1:1, v/v) reconstitution solution

-

Centrifuge tubes

-

96-well plate

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 50.0 µL of the human plasma sample into a centrifuge tube.

-

Add 50.0 µL of the this compound internal standard solution (3.00 ng/mL).

-

Add 200 µL of ultrapure water.

-

Add 800 µL of ethyl acetate.

-

Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at an appropriate speed to separate the aqueous and organic layers.

-

Carefully transfer the supernatant (organic layer) to a clean 96-well plate.

-

Add ultrapure water to the supernatant, vortex, and allow the layers to stand and separate.

-

Transfer the supernatant to a new tube or well.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried residue with methanol-water (1:1, v/v).

-

The sample is now ready for injection into the LC-MS/MS system.[1]

Quantitative Data Summary

The following table summarizes the extraction recovery and matrix effect data for the LLE method as reported in the literature.[1]

| Analyte | Concentration Level | Extraction Recovery (%) | Internal Standard Normalized Matrix Factor (%) | RSD (%) |

| Fidaxomicin | LQC | 66.9 | 96.8 | 6.1 |

| MQC | 73.0 | - | - | |

| HQC | 72.9 | 100.7 | 1.9 | |

| This compound | - | 77.8 | - | - |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation

Workflow Diagram

References

Application Notes and Protocols for the Bioanalytical Method Validation of Fidaxomicin

Introduction

Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile-associated diarrhea (CDAD). Accurate and reliable quantification of fidaxomicin and its primary active metabolite, OP-1118, in biological matrices is crucial for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for a validated bioanalytical method for the simultaneous determination of fidaxomicin and OP-1118 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established and validated procedures reported in scientific literature and regulatory submissions.[1][2]

Bioanalytical Method Overview

The determination of fidaxomicin and its metabolite OP-1118 in human plasma is achieved through LC-MS/MS.[2] The method involves the extraction of the analytes from the plasma matrix, followed by chromatographic separation and detection using a tandem mass spectrometer. Two primary extraction techniques have been successfully validated: Liquid-Liquid Extraction (LLE) and a combination of Protein Precipitation (PP) followed by Solid-Phase Extraction (SPE).[2][3]

Experimental Workflow

The overall workflow for the bioanalysis of fidaxomicin and OP-1118 in human plasma is depicted below.

Experimental Protocols

Materials and Reagents

-

Fidaxomicin and OP-1118 reference standards

-

This compound or Methylated fidaxomicin (OP-1393) as internal standard (IS)[2][3]

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ultrapure water

-

Ammonium formate

-

Formic acid or aqueous ammonia (for mobile phase modification)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1.00 mg/mL): Accurately weigh the reference standards of fidaxomicin and OP-1118 and dissolve in methanol to obtain individual stock solutions with a concentration of 1.00 mg/mL.[1] Similarly, prepare a stock solution of the internal standard (e.g., this compound) at 1.00 mg/mL in methanol.[1]

Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., methanol:water, 50:50, v/v) to desired concentrations for spiking into the plasma.

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking blank human plasma with the working solutions to achieve a concentration range of 0.100-20.0 ng/mL for fidaxomicin and 0.200-40.0 ng/mL for OP-1118.[1] Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[1] For example, LQC: 0.300/0.600 ng/mL, MQC: 2.50/5.00 ng/mL, and HQC: 15.0/30.0 ng/mL for fidaxomicin/OP-1118, respectively.[1]

Sample Preparation

This protocol is based on a validated method for the simultaneous analysis of fidaxomicin and OP-1118 in human plasma.[2]

-

Pipette 50.0 µL of plasma sample (calibration standard, QC, or unknown) into a centrifuge tube.

-

Add 50.0 µL of the internal standard working solution (e.g., 3.00 ng/mL this compound).[1][2]

-

Add 200 µL of ultrapure water.[2]

-

Add 800 µL of ethyl acetate.[2]

-

Vortex the mixture for 5 minutes, then let it stand for 5 minutes.[2]

-

Centrifuge the samples.

-

Transfer 700 µL of the supernatant (organic layer) to a clean tube or a 96-well plate.[2]

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue with 300 µL of methanol-water (1:1, v/v) and vortex.[2]

-

Inject an aliquot (e.g., 10.0 µL) into the LC-MS/MS system.[2]

This method is an alternative validated approach for sample clean-up.[3]

-

Pipette an aliquot of the plasma sample into a tube.

-

Add the internal standard (e.g., OP-1393).[3]

-

Precipitate the plasma proteins by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Load the resulting supernatant onto a pre-conditioned SPE plate or cartridge.

-

Wash the SPE sorbent to remove interferences.

-

Elute the analytes of interest.

-

Evaporate the eluate to dryness.[3]

-

Reconstitute the residue in the mobile phase or a suitable solvent mixture.[3]

-

Inject an aliquot into the LC-MS/MS system.

Note: The specific SPE sorbent, conditioning, wash, and elution solvents and volumes need to be optimized for the specific application.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC):

| Parameter | Recommended Condition |

| Column | XSelect CSH C18 or equivalent reversed-phase column[2] |

| Mobile Phase | A: Water with additive (e.g., ammonium formate, formic acid, or aqueous ammonia) B: Methanol or Acetonitrile |

| Elution | Gradient elution[2] |

| Flow Rate | To be optimized (e.g., 0.3-0.6 mL/min) |

| Injection Volume | 10.0 µL[2] |

| Column Temperature | To be optimized (e.g., 40 °C) |

Tandem Mass Spectrometry (MS/MS):

| Parameter | Recommended Condition |

| Ion Source | Electrospray Ionization (ESI), positive or negative mode to be optimized[2] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of individual analyte and IS solutions |

| Gas Temperatures | To be optimized based on the instrument |

| Ion Spray Voltage | To be optimized based on the instrument |

| Collision Energy (CE) | To be optimized for each MRM transition |

Method Validation Summary

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines (e.g., FDA, ICH). The key validation parameters are summarized below.

Validation Parameters and Acceptance Criteria

Quantitative Data Summary

The following tables summarize the quantitative data from validated methods for fidaxomicin and OP-1118.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Fidaxomicin | Human Plasma | 0.100 - 20.0 | 0.100 | [1] |

| OP-1118 | Human Plasma | 0.200 - 40.0 | 0.200 | [1] |

| Fidaxomicin | Human Plasma | N/A | 0.2 | [3] |

| Fidaxomicin | Feces | N/A | 50 µg/g |

Table 2: Accuracy and Precision

The acceptance criteria for accuracy and precision are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[1]

| Analyte | QC Level | Accuracy (%RE) | Precision (%RSD) | Reference |

| Fidaxomicin | LQC, MQC, HQC | Within ±15% | < 15% | [1] |

| OP-1118 | LQC, MQC, HQC | Within ±15% | < 15% | [1] |

Note: RE = Relative Error, RSD = Relative Standard Deviation.

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Fidaxomicin | LQC, HQC | 66.9 - 72.9 | 96.8 - 100.7 | [1] |

| OP-1118 | LQC, HQC | 61.0 - 64.5 | 68.4 - 78.1 | [1] |

| This compound | N/A | 77.8 | N/A | [1] |

Table 4: Stability